N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound notable for its potential pharmaceutical applications. This compound features a unique combination of functional groups, including an acetamido group, a trifluoromethyl group, and a benzamide structure, which may contribute to its biological activity.
This compound falls under the category of amide derivatives, specifically those containing both aromatic and aliphatic components. It is also classified as a trifluoromethyl-substituted benzamide, which is significant for its enhanced lipophilicity and potential bioactivity.
The synthesis of N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide can be approached through several methods. One notable synthetic route involves the following steps:
The reactions are generally conducted under controlled temperature and inert atmosphere conditions to prevent side reactions. The yield and purity of the final product are critical parameters assessed through methods like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).
The molecular formula for N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide can be represented as follows:
The structure comprises:
Key spectral data for characterization may include:
N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions typical for amides, including:
Reactions are typically monitored using chromatographic techniques to ensure completion and assess yields.
The mechanism of action for N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide in biological systems is not fully elucidated but may involve:
In vitro studies may be conducted to assess biological activity, measuring effects on cell lines or animal models.
N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide has potential applications in:
This compound exemplifies how modifications in molecular structure can lead to significant changes in chemical behavior and biological activity, making it a subject of interest in medicinal chemistry research.
Combinatorial chemistry enables efficient parallel synthesis of structurally diverse alaninamide derivatives, including N-(2-(2-acetamidopropanamido)phenyl)-2-(trifluoromethyl)benzamide. This approach systematically modifies the R₁ (aryl substituent) and R₂ (amide nitrogen substituent) positions to generate focused libraries. Key modifications involve halogenation (Cl, F), trifluoromethylation (CF₃), and alkoxylation (OCF₃) on the benzamide ring, while varying the terminal amide from ethyl to propyl groups. These libraries facilitate rapid structure-activity relationship (SAR) profiling for target properties like antiseizure activity or sodium channel inhibition [4].
Table 1: Combinatorial Modifications and Biological Efficacy of Selected Alaninamide Derivatives
Compound | R₁ | R₂ | MES ED₅₀ (mg/kg) | 6 Hz (44 mA) ED₅₀ (mg/kg) |
---|---|---|---|---|
26 | 3-CF₃ | H | 64.3 | 29.9 |
28 | 3-OCF₃ | H | 34.9 | 29.5 |
31 | 3-Cl | C₆H₅ | >100 | >100 |
34 | 3-CF₃ | NHC₂H₅ | 78.1 | 35.6 |
Derivatives with electron-withdrawing groups (e.g., 3-CF₃ in Compound 26, 3-OCF₃ in Compound 28) exhibit enhanced potency in maximal electroshock (MES) and pharmacoresistant seizure (6 Hz, 44 mA) models. Conversely, bulky aromatic substitutions (e.g., phenyl at R₂ in Compound 31) reduce activity, indicating steric constraints. Computational screening confirms all derivatives comply with Lipinski’s Rule of Five (molecular weight <500, logP ≤5, H-bond donors ≤5, H-bond acceptors ≤10) and CNS MPO scores >5.0, predicting favorable blood-brain barrier permeability [4] [5].
The 2-(trifluoromethyl)benzoyl moiety is synthesized via transition metal-catalyzed fluorination. Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable C-F bond formation using nucleophilic fluorinating agents like potassium fluoride (KF) or silver fluoride (AgF). This process converts 1,2-dichloro-3-(trifluoromethyl)benzene or 2-chloro-6-(trifluoromethyl)benzonitrile precursors into the target benzoyl intermediates under mild conditions (60–80°C) [1] [5].
Alternative routes employ nickel-catalyzed trifluoromethylation with (CF₃)₂Zn reagents, achieving 85–92% conversion in tetrahydrofuran at 25°C. Key catalytic parameters include:
Table 2: Catalyst Performance for Trifluoromethyl Group Installation
Catalyst System | Precursor | Temperature (°C) | Yield (%) |
---|---|---|---|
Pd(PPh₃)₄/KF | 1,2-dichloro-3-(trifluoromethyl)benzene | 80 | 78 |
NiCl₂(dppp)/Zn(CF₃)₂ | 2-chloro-6-(trifluoromethyl)benzonitrile | 25 | 92 |
CuI/1,10-phenanthroline/KF | 2-bromo-6-fluorobenzoic acid | 100 | 65 |
The synthesis features two critical amidation steps:
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the optimal coupling agent, yielding >85% with <2% racemization. Comparative studies show superior performance over traditional agents like EDC or DCC due to:
Table 3: Coupling Agent Efficiency for Amide Bond Formation
Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
HATU | N,N-Diisopropylethylamine | DMF | 2 | 92 |
DCC | Triethylamine | THF | 12 | 65 |
EDCI/HOBt | N-Methylmorpholine | CH₂Cl₂ | 6 | 78 |
Reaction kinetics reveal pseudo-first-order dependence on carboxylate concentration. In situ FTIR monitoring shows complete consumption of starting acid within 30 minutes using HATU, versus 4 hours with DCC. Stoichiometric optimization confirms a 1:1:1.2 ratio of acid/amine/HATU maximizes yield while minimizing reagent waste [6].
Solvent polarity critically influences reaction efficiency:
Temperature studies demonstrate:
Table 4: Solvent/Temperature Impact on Final Coupling Step Yield
Solvent | 0°C (%) | 25°C (%) | 40°C (%) |
---|---|---|---|
N,N-Dimethylformamide | 88 | 92 | 75 |
Dimethyl Sulfoxide | 85 | 90 | 68 |
Tetrahydrofuran | 78 | 82 | 60 |
Ethanol | 45 | 62 | 55 |
Time-yield profiles confirm completion within 2 hours at 25°C in N,N-dimethylformamide. Scale-up protocols (100 g) maintain >90% yield under identical conditions, demonstrating robustness [5].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8